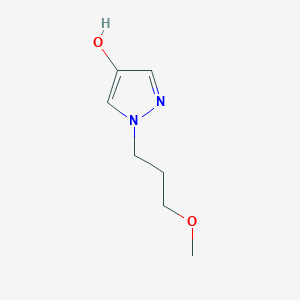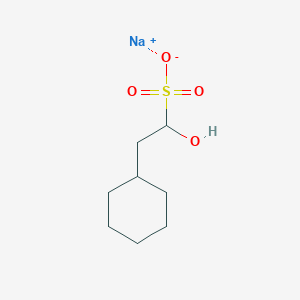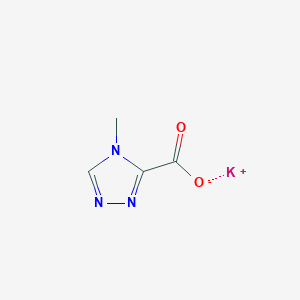![molecular formula C5H4F3N3O2 B1407420 [3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid CAS No. 1557626-89-7](/img/structure/B1407420.png)
[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid
説明
Trifluoromethyl groups are often used in medicinal chemistry due to their ability to modify the chemical properties of molecules, including lipophilicity, metabolic stability, and bioavailability . The 1,2,4-triazole ring is a common motif in medicinal chemistry, known for its versatility and wide range of biological activities .
科学的研究の応用
Novel Synthesis Approaches
The synthesis of various 1,2,4-triazole derivatives, including [3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid, has been a significant focus in recent research. Notable is the development of efficient and sustainable synthesis methods under continuous-flow conditions, emphasizing atom economy, selectivity, and environmental friendliness. This method has been applied to synthesize various 1,2,4-triazoles, indicating its potential for rapid and sustainable construction of differentially functionalized triazoles (Tortoioli et al., 2020).
Biological Activity Exploration
Antimicrobial Properties
Several studies have focused on the synthesis and characterization of 1,2,4-triazole derivatives to explore their antimicrobial properties. Notably, substituted 1,2,3-triazoles have shown potential antimicrobial activity against various microorganisms, highlighting the importance of the structural framework of this compound in developing new antimicrobial agents (Holla et al., 2005).
Safety and Hazards
将来の方向性
The future directions for research on “[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid” would likely depend on its biological activity and potential applications. Given the importance of trifluoromethyl groups and 1,2,4-triazole rings in medicinal chemistry, it’s possible that this compound could have interesting biological activities worth exploring .
特性
IUPAC Name |
2-[3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O2/c6-5(7,8)4-9-2-11(10-4)1-3(12)13/h2H,1H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZGAIYKTMFGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1557626-89-7 | |
| Record name | 2-[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1407338.png)



![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1407344.png)
![[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1407345.png)


![[4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B1407350.png)
![2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1407351.png)



![3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one](/img/structure/B1407359.png)
